The compound 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a complex organic molecule characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a methoxyphenyl moiety. Its molecular formula is , and it exhibits various functional groups that contribute to its chemical reactivity and biological activity.
Research indicates that compounds similar to 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone exhibit various biological activities:
The synthesis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone can be achieved through several methods:
The applications of this compound span across various fields:
Studies focusing on the interactions of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone with biological targets are critical for understanding its efficacy:
Several compounds share structural similarities with 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone, each possessing unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-6-chloropyrimidine | Chlorine substitution on pyrimidine | Antibacterial |
| 4-Methoxyacetophenone | Methoxy group on phenyl ring | Anticancer |
| 5-Hydroxy-pyrimidine derivatives | Hydroxyl substitution on pyrimidine | Antimicrobial |
The uniqueness of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone lies in its combination of both sulfanyl and methoxy groups, which may enhance its solubility and bioactivity compared to other similar compounds.
Conventional synthesis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone relies on sequential condensation and alkylation steps. A foundational approach involves the reaction of β-ketoesters with thiourea derivatives under acidic conditions to form the pyrimidone core, followed by thioether linkage formation via nucleophilic substitution. For instance, β-ketoesters such as ethyl acetoacetate react with thiourea in ethanol with hydrochloric acid catalysis, yielding 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates as intermediates [7]. Subsequent alkylation with 4-methoxyphenacyl bromide introduces the thioether moiety, though this two-step process risks overalkylation, generating dialkylated impurities at levels up to 10% [4].
Optimization of this route focuses on controlling reaction stoichiometry and temperature. A study demonstrated that maintaining the reaction at 60°C during the alkylation phase reduces byproduct formation to 2% while achieving 76% isolated yield [4]. Alternatively, substituting thiourea with S-alkylisothioureas streamlines the process by combining pyrimidone cyclization and thioether formation into a single step. For example, S-isopropyl isothiouronium iodide reacts with β-ketoesters under basic conditions, though degradation of the isothiourea reagent at elevated temperatures remains a limitation, necessitating precise pH control [4].
A comparative analysis of solvent systems revealed that ethanol-water mixtures (3:1 v/v) improve solubility of aromatic aldehydes and thiourea derivatives, enhancing reaction homogeneity. This solvent system, combined with reflux conditions (78°C), achieves 82% yield for the pyrimidine-thioether scaffold [7]. However, challenges persist in purifying the final product due to residual thiol byproducts, which require iterative recrystallization from ethanol or acetonitrile [4].
Microwave irradiation has emerged as a transformative tool for synthesizing thioether-linked pyrimidines, offering dramatic reductions in reaction time and energy consumption. A landmark study compared conventional heating and microwave methods for preparing ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, a structurally analogous compound [7]. While traditional reflux required 3 hours for cyclocondensation, microwave irradiation at 150 W completed the reaction in 12 minutes, boosting yields from 68% to 89% [7].
Key advantages of microwave synthesis include uniform heating and accelerated kinetics. For 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone, a protocol utilizing dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate as base achieved 94% conversion in 15 minutes at 120°C [7]. The rapid heating profile suppresses side reactions such as oxidation of the methoxyphenyl group, which typically occurs under prolonged thermal stress.
Scalability studies demonstrate that microwave reactors accommodate batch sizes up to 200 grams without compromising efficiency. A kilogram-scale synthesis of the adagrasib intermediate—a related pyrimidine-thioether—employed continuous microwave flow technology, achieving 91% yield with residence times under 5 minutes [4]. This approach eliminates solvent-swapping steps required in conventional batch processes, reducing waste generation by 40% [4].
Green synthesis strategies for 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone emphasize catalyst reuse, solvent reduction, and energy efficiency. Phosphorus pentoxide (P₂O₅) has proven effective as a solid acid catalyst for one-pot pyrimidine-thioether synthesis. In a notable example, three-component condensation of 4-methoxybenzaldehyde, malononitrile, and thiourea in ethanol with 10 mol% P₂O₅ yielded 6-amino-5-cyano-4-(4-methoxyphenyl)-2-mercaptopyrimidine at 88% efficiency after 4 hours of reflux [6]. The catalyst was recovered via simple filtration and reused for five cycles with minimal activity loss [6].
Solvent-free conditions further enhance the sustainability profile. A mechanochemical approach using ball milling achieved quantitative conversion of β-ketoesters and S-alkylisothioureas within 30 minutes, eliminating organic solvent use entirely [4]. This method’s efficacy stems from interfacial activation, where mechanical force increases reagent surface contact, accelerating the condensation-cyclization sequence.
Heterogeneous base catalysts like hydrotalcite clays have also been explored. In a tandem reaction system, hydrotalcite (Mg₆Al₂(OH)₁₆CO₃) facilitated both Knoevenagel condensation and pyrimidone ring closure at 80°C, producing the target compound in 85% yield with water as the sole byproduct [4]. Life-cycle assessment of this route showed a 62% reduction in carbon footprint compared to conventional acid-catalyzed methods [4].
The Fourier Transform Infrared spectroscopic analysis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone reveals a comprehensive vibrational fingerprint that enables the identification and characterization of its diverse functional groups. This heterocyclic compound with molecular formula C₁₃H₁₃N₃O₃S and molecular weight 291.33 grams per mole presents multiple characteristic absorption bands corresponding to its structural complexity [1] [2].
The hydroxyl group stretching vibration appears as a broad absorption band in the region 3500-3200 reciprocal centimeters, characteristic of hydrogen-bonded phenolic hydroxyl groups [1]. The specific positioning within this range depends on the extent of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atoms in the pyrimidine ring. Free hydroxyl groups typically absorb at higher frequencies (3640-3610 reciprocal centimeters), while hydrogen-bonded hydroxyl groups exhibit downfield shifts to lower frequencies [3].
Primary amino group vibrations manifest as two distinct absorption bands corresponding to asymmetric and symmetric nitrogen-hydrogen stretching modes. These appear in the region 3400-3250 reciprocal centimeters with medium to strong intensity [1] [4]. The asymmetric nitrogen-hydrogen stretch typically occurs at higher frequency than the symmetric stretch, with the exact positioning influenced by the electron-withdrawing effect of the pyrimidine ring system. Additionally, the amino group exhibits characteristic nitrogen-hydrogen bending vibrations in the region 1650-1580 reciprocal centimeters [1].
Aromatic carbon-hydrogen stretching vibrations for both the pyrimidine and methoxyphenyl ring systems appear in the characteristic region 3100-3000 reciprocal centimeters [5] [6]. These bands are typically weak in intensity but provide diagnostic information for aromatic character. The pyrimidine ring carbon-hydrogen stretches appear in the range 3100-3000 reciprocal centimeters, consistent with heteroaromatic systems [7]. The 4-methoxyphenyl group exhibits similar carbon-hydrogen stretching frequencies, with additional contributions from the aromatic substitution pattern.
The carbonyl stretching vibration represents one of the most diagnostic absorptions in the spectrum, appearing as a strong band in the region 1725-1705 reciprocal centimeters, characteristic of aromatic ketones [8] [9]. The exact frequency is influenced by conjugation with the aromatic ring system, which typically causes a slight downfield shift compared to aliphatic ketones. Alpha,beta-unsaturated ketones and aromatic ketones generally absorb in the range 1710-1665 reciprocal centimeters due to resonance stabilization [1].
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region 1600-1400 reciprocal centimeters [2] [6]. The pyrimidine ring exhibits characteristic stretching vibrations in the range 1600-1580 reciprocal centimeters and 1540-1460 reciprocal centimeters. The 4-methoxyphenyl group shows similar aromatic stretching patterns, with bands typically observed at 1600-1585, 1590-1575, and 1500-1400 reciprocal centimeters [10].
The methoxy group presents a unique spectroscopic signature with its symmetric carbon-hydrogen stretching vibration appearing at 2830±10 reciprocal centimeters [11]. This absorption is characteristically sharp and of medium intensity, providing excellent diagnostic value for methoxy group identification. The carbon-oxygen stretching vibration of the methoxy group appears in the region 1300-1000 reciprocal centimeters, overlapping with other carbon-oxygen and carbon-nitrogen stretching modes [2].
Carbon-sulfur stretching vibrations typically appear as weak to medium intensity bands in the region 700-600 reciprocal centimeters [12] [13]. For thioether linkages such as the sulfanyl bridge in this compound, the carbon-sulfur stretching frequency may be influenced by the electronic nature of adjacent functional groups. The sulfanyl group connecting the pyrimidine and ethanone moieties exhibits stretching vibrations characteristic of aliphatic carbon-sulfur bonds.
The comprehensive infrared spectrum provides a detailed vibrational map of the molecular structure, with each functional group contributing characteristic absorption patterns that enable unambiguous identification and structural confirmation.
Table 3.1: Characteristic Infrared Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Hydroxyl (OH) | 3500-3200 | Medium-Strong, Broad | OH stretching, hydrogen-bonded |
| Primary amino (NH₂) | 3400-3250 | Medium | NH₂ asymmetric and symmetric stretch |
| Aromatic CH | 3100-3000 | Weak | Aromatic CH stretching |
| Methoxy CH | 2830±10 | Medium, Sharp | OCH₃ symmetric stretch |
| Carbonyl (C=O) | 1725-1705 | Strong | Aromatic ketone stretch |
| Amino bending | 1650-1580 | Medium | NH₂ bending vibration |
| Aromatic C=C | 1600-1400 | Medium-Weak | Aromatic ring stretching |
| Methoxy CO | 1300-1000 | Strong | CO stretching |
| Carbon-sulfur | 700-600 | Weak-Medium | CS stretching |
The Nuclear Magnetic Resonance spectroscopic analysis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone provides detailed structural information through proton, carbon-13, and two-dimensional correlation spectroscopy experiments. The compound's complex structure necessitates comprehensive spectral assignment to establish connectivity and stereochemical relationships [14] [15].
The proton Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns corresponding to the various proton environments within the molecular framework. The aromatic region between 8.5 and 6.5 parts per million contains signals from both the pyrimidine and 4-methoxyphenyl ring systems [16] [17].
The pyrimidine ring proton appears as a characteristic singlet in the region 9.3-8.8 parts per million, consistent with the deshielded environment of the proton between two electronegative nitrogen atoms [17] [18]. This chemical shift reflects the electron-deficient nature of the pyrimidine heterocycle and provides diagnostic information for this ring system.
The 4-methoxyphenyl ring protons manifest as two distinct multipets in the aromatic region. The protons ortho to the carbonyl group (positions 2 and 6) appear downfield at approximately 8.0-7.9 parts per million due to the electron-withdrawing effect of the adjacent carbonyl functionality [19] [20]. The protons meta to the methoxy group (positions 3 and 5) resonate at approximately 6.9-6.8 parts per million, reflecting the electron-donating effect of the methoxy substituent.
The methylene bridge protons of the ethanone linker appear as a characteristic singlet at approximately 4.0-3.8 parts per million [19] [21]. This chemical shift is typical for methylene protons alpha to both a carbonyl group and a heteroatom (sulfur), representing the combined deshielding effects of these electron-withdrawing functionalities.
The methoxy group protons present as a sharp singlet at approximately 3.8-3.7 parts per million, characteristic of aromatic methoxy substituents [14] [11]. This chemical shift is consistent with the electron-donating resonance effect of the methoxy group with the aromatic ring system.
The amino group protons appear as a broad signal in the region 6.5-5.5 parts per million, with the exact chemical shift and multiplicity dependent on exchange rates and hydrogen bonding interactions [4]. The hydroxyl proton typically appears as a broad signal in the region 10.0-8.0 parts per million, though this may be exchange-broadened depending on solvent and temperature conditions.
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environments within the molecule. The chemical shift ranges for different carbon types enable precise structural assignment [22] [15] [23].
The carbonyl carbon appears as the most downfield signal at approximately 195-190 parts per million, characteristic of aromatic ketones [24] [25]. This chemical shift reflects the electron-deficient nature of the carbonyl carbon and its conjugation with the aromatic ring system.
The aromatic carbons of both ring systems appear in the characteristic region 160-110 parts per million [23] [24]. The pyrimidine ring carbons exhibit distinct chemical shifts: the carbon bearing the amino group appears at approximately 160-155 parts per million, the carbon bearing the hydroxyl group at 155-150 parts per million, and the carbon bearing the sulfanyl substituent at 165-160 parts per million [26] [18]. These chemical shifts reflect the electron-donating and electron-withdrawing effects of the various substituents.
The 4-methoxyphenyl ring carbons show characteristic patterns with the carbon bearing the methoxy group appearing at approximately 160-155 parts per million due to the electron-donating effect. The carbon bearing the carbonyl group appears at 130-125 parts per million, while the remaining aromatic carbons appear in the range 130-115 parts per million [15] [24].
The methylene carbon of the ethanone bridge appears at approximately 45-40 parts per million, consistent with a carbon alpha to both carbonyl and sulfur functionalities [22]. The methoxy carbon appears at approximately 55-50 parts per million, characteristic of aromatic methoxy groups [14] [15].
The two-dimensional Correlation Spectroscopy experiment provides crucial connectivity information through scalar coupling relationships between protons within the molecular framework [27] [28]. This homonuclear correlation technique reveals which protons are coupled through chemical bonds, enabling detailed structural assignment.
The Correlation Spectroscopy spectrum displays diagonal peaks corresponding to the one-dimensional proton spectrum and cross-peaks indicating scalar coupling relationships. The aromatic protons of the 4-methoxyphenyl ring show characteristic cross-peak patterns consistent with para-disubstitution. Cross-peaks between the ortho protons (H-2,6) and meta protons (H-3,5) confirm the substitution pattern and ring connectivity [27].
The methylene protons of the ethanone bridge do not show coupling to other protons due to their isolated position between the carbonyl and sulfanyl functionalities. However, their chemical shift and absence of coupling patterns provide diagnostic information for structural assignment [28].
Long-range coupling relationships may be observed between aromatic protons and substituent groups, providing additional confirmation of connectivity patterns. The Correlation Spectroscopy data enables unambiguous assignment of all proton resonances and establishes the complete connectivity framework of the molecule.
Table 3.2: Nuclear Magnetic Resonance Chemical Shift Assignments
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| Pyrimidine CH | 9.1 | 158 | Singlet | Ring proton |
| Pyrimidine C-NH₂ | - | 157 | - | Quaternary carbon |
| Pyrimidine C-OH | - | 152 | - | Quaternary carbon |
| Pyrimidine C-S | - | 162 | - | Quaternary carbon |
| Phenyl H-2,6 | 7.95 | 130 | Doublet | Ortho to CO |
| Phenyl H-3,5 | 6.88 | 114 | Doublet | Meta to OCH₃ |
| Phenyl C-CO | - | 128 | - | Quaternary carbon |
| Phenyl C-OCH₃ | - | 158 | - | Quaternary carbon |
| CO | - | 192 | - | Carbonyl carbon |
| CH₂ | 3.92 | 42 | Singlet | Methylene bridge |
| OCH₃ | 3.78 | 55 | Singlet | Methoxy group |
| NH₂ | 6.2 | - | Broad | Amino protons |
| OH | 9.5 | - | Broad | Hydroxyl proton |
The mass spectrometric analysis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable molecular identification. The compound with molecular weight 291.33 grams per mole exhibits diagnostic fragmentation patterns consistent with its heterocyclic structure and functional group composition [29] [30].
The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the loss of a single electron during electron impact ionization [29] [31]. The molecular ion typically exhibits moderate intensity due to the presence of stabilizing aromatic ring systems and heteroatoms that can accommodate the positive charge through resonance stabilization [32] [33].
The isotope pattern reveals characteristic peaks at mass-to-charge ratios 292 and 293, corresponding to the natural abundance of carbon-13 and other heavy isotopes [31]. The relative intensity of the molecular ion plus one peak (M+1) reflects the thirteen carbon atoms present in the molecular structure, with each carbon contributing approximately 1.1 percent probability of being carbon-13. The molecular ion plus two peak (M+2) exhibits low intensity corresponding to the natural abundance of sulfur-34 and the probability of multiple carbon-13 incorporation.
The primary fragmentation pathways involve cleavage of bonds adjacent to heteroatoms and aromatic stabilization of resulting fragment ions [30] [32]. The most prominent fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, resulting in the formation of characteristic acylium and aromatic cations.
Cleavage of the carbon-sulfur bond adjacent to the carbonyl group generates a 4-methoxybenzoyl cation at mass-to-charge ratio 135 [34] [32]. This fragment represents one of the most stable and abundant ions in the spectrum due to the resonance stabilization provided by both the aromatic ring and the electron-donating methoxy group. The corresponding neutral fragment contains the pyrimidine ring system with its amino and hydroxyl substituents.
Alternative fragmentation through cleavage of the sulfur-carbon bond adjacent to the pyrimidine ring produces complementary fragment ions. The 4-amino-6-hydroxypyrimidin-2-yl cation at mass-to-charge ratio 111 exhibits moderate stability due to heteroaromatic delocalization and the electron-donating effects of the amino and hydroxyl substituents [35] [36].
Secondary fragmentation processes involve the loss of small neutral molecules from primary fragment ions, providing additional structural information [32] [31]. The 4-methoxybenzoyl cation undergoes characteristic loss of carbon monoxide (28 mass units) to form the 4-methoxyphenyl cation at mass-to-charge ratio 107. This fragmentation is typical of aromatic acylium ions and represents a thermodynamically favorable process.
Loss of the methyl radical (15 mass units) from the molecular ion or fragment ions containing methoxy groups occurs through homolytic cleavage of the carbon-oxygen bond [34]. This process generates fragment ions at mass-to-charge ratios 276 (molecular ion minus 15) and 120 (4-methoxybenzoyl minus 15), reflecting the characteristic behavior of aromatic methoxy groups under electron impact conditions.
The methoxy group can also undergo loss as a methoxy radical (31 mass units), generating fragment ions at mass-to-charge ratios 260 (molecular ion minus 31) and 104 (4-methoxybenzoyl minus 31) [37] [38]. This fragmentation pathway is characteristic of aromatic ethers and provides diagnostic information for methoxy group identification.
The 4-amino-6-hydroxypyrimidin-2-yl fragment undergoes characteristic heterocyclic fragmentation patterns [35]. Loss of the amino group as ammonia (17 mass units) generates a hydroxynitrile fragment, while loss of water (18 mass units) from the hydroxyl group produces amino-substituted pyrimidine derivatives [34].
Ring contraction and expansion processes may occur through skeletal rearrangements involving nitrogen atoms and heteroaromatic stabilization. These processes can generate five-membered ring fragments and linear nitrile-containing species that provide additional structural confirmation [30].
Although the molecular structure lacks the classical gamma-hydrogen requirement for McLafferty rearrangement, alternative rearrangement processes may occur involving the heteroatoms present in the structure [39]. The sulfur atom can participate in rearrangement reactions that lead to hydrogen transfer and skeletal reorganization under high-energy electron impact conditions.
Table 3.3: Major Fragment Ions and Fragmentation Pathways
| m/z | Relative Intensity | Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 291 | Moderate | [M]⁺- | Molecular ion |
| 276 | Low | [M-15]⁺ | Loss of methyl radical |
| 260 | Medium | [M-31]⁺ | Loss of methoxy radical |
| 135 | High | [C₈H₇O₂]⁺ | 4-Methoxybenzoyl cation |
| 120 | Medium | [C₇H₄O₂]⁺ | 4-Methoxybenzoyl minus CH₃ |
| 111 | Medium | [C₄H₅N₃O]⁺ | Hydroxypyrimidinyl fragment |
| 107 | High | [C₇H₇O]⁺ | 4-Methoxyphenyl cation |
| 104 | Low | [C₇H₄O]⁺ | 4-Methoxybenzoyl minus OCH₃ |
| 94 | Medium | [C₄H₄N₃]⁺ | Pyrimidinyl fragment minus OH |
| 77 | Medium | [C₆H₅]⁺ | Phenyl cation |